molecular formula C10H16ClN3O2 B7951020 Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate

Cat. No.: B7951020
M. Wt: 245.70 g/mol
InChI Key: OVVMOXIPAILYDQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, an amino group, a butan-2-yl substituent, and a chlorine atom on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-dicarbonyl compounds, such as β-ketoesters or β-diketones. The reaction proceeds under acidic or basic conditions, leading to the formation of the pyrazole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires optimization of reaction parameters, purification steps, and quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group, if present, can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chlorine atom can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: Its derivatives could be explored for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate depends on its specific application and target. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of functional groups, such as the amino and chlorine groups, can influence its binding affinity and specificity. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:

    Ethyl 5-amino-1-methyl-4-chloropyrazole-3-carboxylate: Differing by the substituent on the pyrazole ring.

    Ethyl 5-amino-1-butan-2-yl-4-bromopyrazole-3-carboxylate: Differing by the halogen atom.

    Ethyl 5-amino-1-butan-2-yl-4-methylpyrazole-3-carboxylate: Differing by the substituent on the pyrazole ring.

The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-amino-1-butan-2-yl-4-chloropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O2/c1-4-6(3)14-9(12)7(11)8(13-14)10(15)16-5-2/h6H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVMOXIPAILYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C(=N1)C(=O)OCC)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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